1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10(18)12-5-8-15-14(9-12)16(20-17-15)11-3-6-13(19-2)7-4-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLZCHBTCKTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylamine and 2-hydroxybenzaldehyde.
Formation of Benzoxazole Ring: The reaction between 4-methoxyphenylamine and 2-hydroxybenzaldehyde under acidic conditions leads to the formation of the benzoxazole ring.
Acylation: The final step involves the acylation of the benzoxazole derivative with ethanoyl chloride to yield 1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(4-Methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-Methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, reducing the production of reactive oxygen species and exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Substituent Effects on Benzoxazole Core
1-[3-(3-Methylphenyl)-2,1-benzoxazol-5-yl]ethan-1-one (CAS 439094-73-2)
- Structure : Differs by a 3-methylphenyl group instead of 4-methoxyphenyl.
- Molecular Formula: C₁₆H₁₃NO₂ (MW: 251.28 g/mol).
- Key Differences :
- Methyl vs. Methoxy : The methyl group is electron-donating via inductive effects but lacks resonance stabilization, unlike the methoxy group. This may reduce solubility in polar solvents compared to the methoxy analogue.
- Substituent Position : 3-methylphenyl vs. 4-methoxyphenyl alters steric and electronic interactions.
- Source : ChemBK (2015) .
1-[3-(4-Chlorophenyl)-2,1-benzoxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one (CAS 337920-27-1)
- Structure: Contains a 4-chlorophenyl group and an additional α,β-unsaturated ketone with a dimethylamino group.
- Key Differences: Chloro Substituent: Electron-withdrawing, increasing electrophilicity of the benzoxazole ring.
- Source : ECHEMI (2022) .
Heterocyclic Modifications
1-(1-(4-(5-Chlorobenzoxazol-2-yl)phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one (Compound 30)
- Structure : Incorporates a triazole ring and 5-chlorobenzoxazole .
- Key Differences: Triazole Addition: Introduces hydrogen-bonding capability and metabolic stability.
- Synthesis : Multi-step reaction involving azide-alkyne cycloaddition .
1-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one
- Structure : Combines pyrazole , 4-fluorophenyl , and indole-thioether groups.
- Key Differences :
- Fluorine Substituent : Increases electronegativity and bioavailability.
- Indole-Thioether : Enhances binding to biological targets like enzymes or receptors.
- Source : Life Chemicals (2024) .
Functional Group Variations
Chalcone Derivatives (e.g., (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)
- Structure : Features a chalcone backbone (α,β-unsaturated ketone) with methoxy and hydroxy groups.
- Key Differences :
1-(5-(5-(4-Chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperazin-1-yl)ethan-1-one (7c)
- Structure : Includes furan , pyrazole , and piperazine moieties.
- Key Differences :
Table 1: Structural and Functional Comparisons
Biological Activity
1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one, also known by its CAS number 439094-07-2, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and implications of this compound based on various studies and research findings.
- Molecular Formula : C16H13NO3
- Molecular Weight : 267.28 g/mol
- Boiling Point : 460.7 ± 35.0 °C (predicted)
- Density : 1.212 ± 0.06 g/cm³ (predicted)
- pKa : -5.13 ± 0.30 (predicted) .
Anticancer Properties
Research indicates that compounds with similar structural features to 1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzoxazole can induce apoptosis in various cancer cell lines, including colorectal and breast adenocarcinomas. The antiproliferative effects are often attributed to the ability of these compounds to inhibit key signaling pathways involved in cancer cell growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating bacterial infections.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative | 3.12 - 12.5 | S. aureus, E. coli |
| Benzofuran Derivative | <10 | Various strains |
The biological activity of 1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one may involve multiple mechanisms:
- Inhibition of DNA synthesis : Similar compounds have been noted to disrupt the synthesis of DNA in cancer cells.
- Induction of oxidative stress : This leads to apoptosis in susceptible cell lines.
- Blocking cell cycle progression : Compounds have been shown to arrest cells at specific phases of the cell cycle, thereby inhibiting proliferation.
Case Studies
Several studies have investigated the biological effects of benzoxazole derivatives:
-
Study on Anticancer Activity :
- A recent study explored various benzoxazole derivatives and their effects on cancer cell lines, demonstrating that modifications at specific positions significantly enhanced their anticancer potency.
- Results indicated that introducing methoxy groups at certain positions increased activity by up to four times compared to unsubstituted analogs .
-
Study on Antimicrobial Effects :
- Another study focused on the antibacterial properties of related compounds, revealing potent activity against Gram-positive and Gram-negative bacteria with MIC values as low as 0.0039 mg/mL.
- The study concluded that structural modifications could lead to enhanced bioactivity against resistant strains .
Q & A
Q. What role does molecular docking play in studying this compound’s interactions with biological targets?
- Methodological Answer : Docking (AutoDock Vina, Glide) predicts binding modes to enzymes/receptors:
- PDB structures (e.g., COX-2, EGFR kinase) guide target selection.
- Binding free energy calculations (MM-PBSA) validate docking poses.
- MD simulations (NAMD, GROMACS) assess complex stability over time. Experimental validation via SPR (surface plasmon resonance) measures binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
